molecular formula C14H7ClN2O B6376630 MFCD18314400 CAS No. 1261924-80-4

MFCD18314400

Cat. No.: B6376630
CAS No.: 1261924-80-4
M. Wt: 254.67 g/mol
InChI Key: WHXXESLXZGOOQU-UHFFFAOYSA-N
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Description

Typically, such identifiers correspond to compounds with well-defined molecular formulas, synthesis pathways, and applications in industrial or research settings. For instance, compounds like C6H3Cl2N3 () and C7H5BrO2 () share structural motifs involving aromatic rings with halogen or nitrogen substituents, which are common in bioactive molecules .

Properties

IUPAC Name

4-(4-chloro-3-cyanophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O/c15-13-4-3-9(5-12(13)8-17)10-1-2-11(7-16)14(18)6-10/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXESLXZGOOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684852
Record name 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-80-4
Record name 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314400 typically involves a multi-step process. One common method includes the reaction of precursor compounds under controlled conditions, such as specific temperatures and pressures. The reaction may involve catalysts to enhance the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high efficiency and cost-effectiveness. Quality control measures are implemented to maintain the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD18314400 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

MFCD18314400 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18314400 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on three compounds structurally or functionally analogous to MFCD18314400, as inferred from the evidence. Key parameters include molecular properties, synthesis methods, and biological activities.

Table 1: Structural and Physicochemical Properties

Parameter Compound A (C6H3Cl2N3) Compound B (C6H5BBrClO2) Compound C (C7H5BrO2)
Molecular Weight 188.01 235.27 201.02
Halogen Substituents 2 Cl atoms 1 Br, 1 Cl 1 Br, 2 O atoms
Log S (ESOL) -2.99 (Poor solubility) -2.99 -2.47
Bioavailability Score 0.55 0.55 0.55
Hazard Statements H315-H319-H335 (Skin/eye irritation) Not specified H302 (Harmful if swallowed)

Key Observations:

Structural Diversity :

  • Compound A is a triazine derivative with dichloro and pyrrole groups, enabling interactions with biological targets like enzymes .
  • Compound B contains a boronic acid group (BBrClO2), making it useful in Suzuki-Miyaura cross-coupling reactions for drug synthesis .
  • Compound C features a benzimidazole backbone with bromine, enhancing its stability in organic solvents .

Synthesis Methods :

  • Compound A is synthesized via nucleophilic substitution using N-ethyldiisopropylamine and DMF .
  • Compound B employs palladium-catalyzed coupling in THF/water, reflecting modern green chemistry trends .
  • Compound C utilizes a recyclable A-FGO catalyst in THF, emphasizing sustainability .

Compound B’s boronic acid group is critical in creating carbon-carbon bonds for pharmaceuticals . Compound C’s high solubility (0.687 mg/ml) and low toxicity make it suitable for medicinal chemistry .

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